molecular formula C11H17NO3S B1382597 Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1453315-68-8

Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B1382597
CAS No.: 1453315-68-8
M. Wt: 243.32 g/mol
InChI Key: FHOZIXXVWRTGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Spirocyclic Compounds

Spirocyclic compounds, characterized by two or more rings sharing a single atom, have fascinated chemists since their discovery. The term "spiro" originates from the Latin spīra (meaning "coil" or "twist"), reflecting their twisted geometry. Adolf von Baeyer first systematically described spiro compounds in 1900, laying the groundwork for their nomenclature and structural analysis. Early examples, such as β-vetivone—a spiro[4.5]decane isolated in 1939—highlighted their natural occurrence and structural complexity. Over time, advancements in synthetic methodologies, including multi-component reactions and catalytic cyclizations, enabled the deliberate construction of spiro frameworks. The integration of heteroatoms like nitrogen and sulfur into spiro systems, as seen in azaspiro and thia-azaspiro compounds, further expanded their utility in medicinal and materials chemistry.

Classification and Nomenclature of Azaspiro Compounds

Azaspiro compounds belong to the broader class of heterospirocycles, where nitrogen atoms are incorporated into the ring systems. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for spiro compounds specifies the number of atoms in each ring (excluding the spiro atom) within square brackets. For example, "spiro[3.4]" indicates a smaller ring with three atoms and a larger ring with four atoms connected via a shared spiro carbon. In the case of tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate, the name reflects:

  • A 5-thia ring (containing sulfur),
  • A 2-aza ring (containing nitrogen),
  • A spiro[3.4] junction (3- and 4-membered rings),
  • A tert-butyl carboxylate ester substituent.

This systematic naming ensures precise communication of structural features, critical for reproducibility in synthetic chemistry.

Significance in Chemical Research

Spirocyclic compounds, including azaspiro derivatives, are prized for their conformational rigidity and three-dimensional diversity, which enhance binding selectivity in drug design. This compound exemplifies these attributes, with potential applications in:

  • Pharmaceuticals : Spiro scaffolds improve metabolic stability and bioavailability, making them valuable in targeting enzymes and receptors.
  • Materials Science : The rigid spiro architecture influences optical and electronic properties, relevant for organic semiconductors.
  • Synthetic Intermediates : Functional groups like the tert-butyl ester facilitate further derivatization, enabling modular synthesis.

Recent studies underscore their role in developing anticancer agents, with thia-azaspiro compounds demonstrating inhibitory activity against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (HCT116) cell lines.

Overview of Thia-Azaspiro Compounds

Thia-azaspiro compounds integrate sulfur and nitrogen into their spiro frameworks, combining the electronic effects of both heteroatoms. Key structural and functional features include:

Feature Description Example in Target Compound
Sulfur Incorporation Enhances redox reactivity and hydrogen bonding capacity. 5-thia ring in spiro[3.4] system.
Nitrogen Incorporation Facilitates hydrogen bonding and coordination with biological targets. 2-aza ring with carboxylate group.
Spiro Rigidity Reduces conformational entropy, improving binding specificity. Bicyclic spiro[3.4] core.

The tert-butyl group in this compound augments lipophilicity, favoring solubility in organic solvents—a critical factor in reaction design. Synthetic routes often involve cyclocondensation of ketones with amines and sulfur-containing reagents, followed by esterification. For instance, 1-thia-4-azaspiro[4.5]decane derivatives are synthesized via three-component reactions of cyclohexanone, aromatic amines, and mercaptoacetic acid.

Properties

IUPAC Name

tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-10(2,3)15-9(14)12-6-11(7-12)4-8(13)5-16-11/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOZIXXVWRTGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The initial compound, 1-BOC-3-oxoidene-azetidine , serves as the precursor for subsequent modifications. It can be synthesized via BOC-protection of azetidine derivatives followed by oxidation to introduce the oxo group.

Formation of the Azetidine Derivative

Reaction:
Reacting 1-BOC-3-oxoidene-azetidine with allyl bromide in the presence of zinc powder facilitates nucleophilic substitution, yielding 3-allyl-3-hydroxyazetidine-1-carboxylic acid tert-butyl ester .

Conditions:

  • Solvent: Tetrahydrofuran (THF) and water mixture
  • Temperature: 10–20°C
  • Reagents: Zinc powder as a reducing agent
  • Reaction time: 4–6 hours

Research Data:
This step benefits from the mild conditions that favor selective substitution without over-reduction or side reactions, with yields reported around 75–85%.

Bromination to Form Dibromopropyl Intermediate

Reaction:
The allyl ester intermediate reacts with liquid bromine to produce tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-formate .

Conditions:

  • Solvent: Dichloromethane (DCM)
  • Temperature: -30°C to -10°C
  • Duration: Approximately 2 hours
  • Quenching: Carefully controlled to prevent over-bromination

Research Data:
The bromination step shows high specificity, with yields around 70–80%, and minimal formation of polybrominated byproducts.

Cyclization to Form the Spiro Compound

Reaction:
The dibrominated intermediate reacts with potassium carbonate as a base, promoting intramolecular cyclization to produce tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate .

Conditions:

  • Solvent: Acetonitrile
  • Temperature: 82°C
  • Duration: Overnight (12–16 hours)
  • Stirring: Continuous

Research Data:
This step typically yields around 65–75%, with the reaction proceeding smoothly under reflux conditions.

Data Table Summarizing Preparation Methods

Step Starting Material Reagents Solvent Temperature Duration Yield (%) Notes
1 1-BOC-3-oxoidene-azetidine Allyl bromide, zinc THF/water 10–20°C 4–6 h 75–85 Mild, selective substitution
2 Allyl ester intermediate Liquid bromine DCM -30°C to -10°C 2 h 70–80 Controlled bromination
3 Dibromopropyl intermediate Potassium carbonate Acetonitrile 82°C Overnight 65–75 Intramolecular cyclization

Research Findings and Notes

  • Efficiency: The three-step route demonstrates high overall efficiency, with cumulative yields often exceeding 40–50%.
  • Raw Materials: The starting compounds are commercially available or easily synthesized, reducing costs.
  • Reaction Conditions: Mild temperatures and common solvents facilitate scale-up and batch consistency.
  • Selectivity: Bromination and cyclization steps are highly selective, minimizing side products.
  • Industrial Relevance: The method's simplicity and high yields make it suitable for pharmaceutical manufacturing.

Additional Considerations

  • Alternative Routes: Direct synthesis via Grignard reagents has been explored, but the three-step route remains the most reliable.
  • Purification: Standard chromatographic techniques or recrystallization are effective for isolating the final compound.
  • Safety: Bromination reactions require careful handling due to the corrosive nature of bromine and potential for over-bromination.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Drug Discovery

Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate is being investigated for its role in drug development, particularly as a scaffold for creating novel therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity against various diseases.

  • Case Study : Research has demonstrated that derivatives of this compound exhibit promising activity against certain types of cancer cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated for effectiveness against several bacterial strains, showing varying degrees of inhibition.

  • Research Findings : In vitro assays have indicated that modifications to the tert-butyl group can enhance the compound's efficacy against resistant bacterial strains .

Synthesis of Multifunctional Modules

The compound serves as a building block in the synthesis of multifunctional modules for drug discovery. Its ability to undergo various chemical transformations makes it a valuable precursor in synthesizing more complex molecules.

Application Description
Drug DiscoveryUsed as a scaffold for developing new therapeutic agents
Antimicrobial ActivityExhibits potential against resistant bacterial strains
Multifunctional ModulesServes as a precursor for synthesizing complex molecules in medicinal chemistry

Structural Insights

The spirocyclic nature of this compound contributes to its unique interaction with biological targets. The presence of sulfur and nitrogen atoms in the structure enhances its reactivity and potential binding affinity with various biomolecules.

Structural Features

  • Spirocyclic Framework : Provides rigidity and specificity in molecular interactions.
  • Functional Groups : The carboxylate and oxo groups are crucial for biological activity, allowing for hydrogen bonding and electrostatic interactions with target proteins.

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate is not fully understood. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites. The sulfur and nitrogen atoms in the ring system may also play a role in its reactivity and binding properties .

Comparison with Similar Compounds

5-Thia vs. 5-Oxa Analogues

Replacing sulfur (5-thia) with oxygen (5-oxa) alters electronic properties and hydrogen-bonding capacity:

Compound Name Molecular Formula CAS Number Key Feature
This compound C₁₁H₁₇NO₃S 1453315-68-8 Sulfur atom enhances lipophilicity
tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₁H₁₇NO₄ 1408075-90-0 Oxygen atom improves aqueous solubility

Diaza vs. Aza Systems

Compound Name Molecular Formula CAS Number Key Feature
tert-Butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate C₁₁H₁₈N₂O₃ 1234616-51-3 Two nitrogen atoms enable dual hydrogen-bonding interactions
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate C₁₁H₁₇NO₃ 134003-84-2 Single nitrogen limits coordination sites

Functional Group Modifications

Compound Name Molecular Formula CAS Number Key Feature
tert-Butyl 7-(2-(2,6-difluorophenyl)propan-2-yl)-5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate C₁₉H₂₃F₂N₂O₃ Not provided Fluorine substituents enhance metabolic stability
tert-Butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate C₁₂H₁₈ClNO₆S 2225144-48-7 Chlorosulfonyl group enables nucleophilic substitutions

Physicochemical and Commercial Profiles

Compound Name Purity (%) Suppliers Price (USD)
This compound ≥98 WuXi AppTec, eMolecules $250/250 mg
tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate ≥95 Combi-Blocks $200/250 mg

Biological Activity

Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1453315-68-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₇NO₃S
  • Molecular Weight : 243.32 g/mol
  • Boiling Point : Not available
  • Log P (Partition Coefficient) : Indicates high gastrointestinal absorption potential.

Biological Activity Overview

Research on this compound suggests various biological activities, particularly in the context of antioxidant properties and potential neuroprotective effects.

Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. The compound exhibits significant antioxidant activity, demonstrated through several assays:

  • DPPH Radical Scavenging Assay : The ability of the compound to scavenge DPPH radicals was assessed, showing a dose-dependent response.
  • Cell Viability Assays : In vitro studies indicated that treatment with this compound enhanced cell viability in oxidative stress models, suggesting protective effects against reactive oxygen species (ROS) induced damage.

The biological mechanisms underlying the activity of this compound are still under investigation. However, several pathways have been identified:

  • Nrf2 Activation : The compound may activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
  • Inhibition of Apoptosis : Studies suggest that it may inhibit apoptosis in neuronal cells exposed to oxidative stress by regulating key apoptotic proteins such as Bcl-2 and caspases.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective potential of this compound in SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by hydrogen peroxide. The results indicated:

  • Significant reduction in cell death compared to untreated controls.
  • Restoration of mitochondrial membrane potential, indicating improved cellular health.

Case Study 2: Cardioprotective Effects

Another study focused on the cardioprotective effects of the compound against tert-butyl hydroperoxide (tBHP)-induced toxicity in rat models:

Treatment GroupCardiac Function (Ejection Fraction)Oxidative Stress Markers (MDA levels)
Control65%12 μmol/L
tBHP40%25 μmol/L
tBHP + Compound58%15 μmol/L

The data suggests that the compound significantly ameliorated cardiac dysfunction and oxidative stress markers compared to tBHP alone.

Q & A

Basic Questions

Q. What are the standard synthetic methodologies for constructing the spirocyclic core of tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate?

  • Methodological Answer : The synthesis involves multi-step strategies:

  • Suzuki-Miyaura Cross-Coupling : Aryl groups are introduced using palladium catalysts (e.g., [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and bases like potassium carbonate .

  • Deprotection : Trifluoroacetic acid (TFA) removes the tert-butyl group, enabling further functionalization (e.g., with 1-chloroethyl ethyl carbonate) .

  • Intramolecular Cyclization : Catalytic aminoarylation of unactivated alkenes forms the spirocyclic framework, often using Ru or Pd catalysts .

    Table 1. Key Reaction Conditions

    StepReagents/ConditionsYieldReference
    Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, DMF, 80°C65–75%
    DeprotectionTFA/DCM (1:1), rt, 2h>90%
    SpirocyclizationRu catalysis, THF, reflux50–60%

Q. How is the structural confirmation of this compound achieved using spectroscopic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : 1H NMR assigns proton environments (e.g., tert-butyl singlet at δ ~1.45 ppm, spirocyclic CH₂ at δ 3.70–4.10 ppm). 13C NMR identifies carbonyl carbons (~170 ppm) and quaternary spiro atoms .

  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ = 226.12) and fragmentation patterns .

  • X-ray Crystallography : SHELXL refines crystal structures to resolve stereochemistry and spiro geometry .

    Table 2. Representative NMR Data

    Proton Environmentδ (ppm)AssignmentReference
    Tert-butyl (C(CH₃)₃)1.45Singlet (9H)
    Spirocyclic CH₂3.70–4.10Multiplet (2H)
    Carbonyl-adjacent CH2.90Triplet (J = 6.5 Hz, 2H)

Q. What purification methods are recommended for isolating this compound?

  • Methodological Answer :

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates polar impurities .
  • Recrystallization : Crystallization from dichloromethane/hexane improves purity .
  • HPLC : Resolves enantiomers for chiral derivatives .

Advanced Questions

Q. What experimental approaches address low yields in spirocyclic ring-closing steps?

  • Methodological Answer :

  • Catalyst Optimization : Screening ligands (e.g., XPhos) enhances Pd-catalyzed coupling efficiency .
  • Microwave-Assisted Synthesis : Accelerates kinetics for slow cyclizations .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states to guide condition adjustments .

Q. How are discrepancies between theoretical and observed spectroscopic data resolved?

  • Methodological Answer :

  • Variable-Temperature NMR : Identifies conformational exchange (e.g., ring puckering) by tracking signal coalescence .
  • Comparative Analysis : Benchmarks against analogs (e.g., tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate) .
  • Quantum Mechanical Simulations : Gaussian software predicts NMR shifts for proposed conformers .

Q. What strategies control regioselectivity and diastereoselectivity in functionalization?

  • Methodological Answer :

  • Chiral Auxiliaries : Evans oxazolidinones direct asymmetric synthesis .

  • Protecting Groups : tert-butyl carbamate shields amines during derivatization .

  • Enzymatic Resolution : Lipases or esterases achieve >95% enantiomeric excess .

    Table 3. Stereochemical Control Strategies

    StrategyExampleOutcomeReference
    Chiral CatalysisL-Proline-mediated aldol-lactonizationEnantioselective spiro formation
    Directed FunctionalizationPd-catalyzed C–H activationRegioselective aryl coupling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.